molecular formula C16H23FN2O3 B5038230 (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5038230
M. Wt: 310.36 g/mol
InChI Key: YBGLETMBGCFJIN-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as FMePyAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. FMePyAM belongs to the class of pyrrolidinol derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the α7 nAChR, which is a ligand-gated ion channel present in the central nervous system. Upon binding, this compound activates the receptor, leading to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This ultimately results in the biological effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been shown to exert its effects through the activation of the α7 nAChR, leading to the modulation of various signaling pathways involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its high potency and selectivity for the α7 nAChR, which allows for precise targeting of this receptor in various biological systems. Additionally, this compound has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound in lab experiments include its relatively high cost and the complexity of its synthesis, which may limit its widespread use.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Additionally, further research is needed to elucidate the precise signaling pathways involved in the biological effects of this compound and to identify potential off-target effects. The development of more efficient and cost-effective synthesis methods for this compound may also facilitate its use in future studies.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the protection of the amino group of pyrrolidine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the fluoro and methoxy groups on the benzyl ring using appropriate reagents. The final step involves the deprotection of the Boc group to obtain the desired product, this compound.

Scientific Research Applications

(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess significant activity as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. This compound has also been shown to have potential as a therapeutic agent for the treatment of pain, inflammation, and cancer.

properties

IUPAC Name

(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGLETMBGCFJIN-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.